

Technical Support Center: Minimizing Variability in F1839-I Screw Pull-Out Tests

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Compound of Interest

Compound Name: F1839-I

Cat. No.: B161263

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in **F1839-I** screw pull-out tests. Adherence to standardized protocols is critical for ensuring the reliability and comparability of results.

Troubleshooting Guide

This guide addresses common issues encountered during **F1839-I** screw pull-out tests that can lead to increased data variability.

Issue	Potential Cause(s)	Recommended Solution(s)
High variability in pull-out strength across seemingly identical tests.	Inconsistent test block density. [1] [2]	Ensure that all polyurethane foam blocks used are from the same manufacturing lot and meet the density specifications of ASTM F1839. [3] [4] [5] Even minor variations in foam density can significantly impact pull-out force. [2]
Variations in pilot hole drilling.	Use a sharp, correctly sized drill bit for all pilot holes. Ensure the drill is held perpendicular to the test block surface to create a consistent and straight hole. Tapping the pilot hole can reduce pull-out force and should be avoided unless specified by the protocol. [6]	
Inconsistent screw insertion technique. [7]	Use a calibrated torque-limiting screwdriver to ensure consistent insertion torque. The rate of insertion should also be controlled and consistent across all tests. [8]	
Lower than expected pull-out strength.	Pilot hole diameter is too large. [9] [10]	A pilot hole that is too large reduces the engagement of the screw threads with the test material, leading to decreased pull-out strength. [9] [10] Use the recommended pilot hole size for the specific screw being tested.

Test block material is compromised.	Inspect foam blocks for any visible defects, such as voids or cracks, before use. Ensure the storage conditions of the foam blocks are appropriate to prevent degradation.	
Incorrect test setup.	Verify that the pull-out fixture is aligned with the long axis of the screw to ensure a pure axial pull. Any off-axis loading will result in inaccurate and lower pull-out strength values.	
Inconsistent failure mode (e.g., screw breaking vs. stripping).	Screw insertion depth is not uniform.	The length of screw thread engagement is a critical factor in pull-out strength. [6] Ensure that all screws are inserted to the same depth as specified in the test protocol.
Pull-out rate is incorrect.	The rate of pull-out should be constant and in accordance with the ASTM F543 standard, which specifies a rate of 5 mm/min. [8] [11]	
Difficulty in comparing results with other laboratories.	Deviation from the ASTM F1839 and F543 standards.	Strict adherence to the ASTM standards for both the test material (F1839) and the test method (F543, Annex A3) is essential for inter-laboratory comparability. [8] [11] [12]
Differences in screw design.	Be aware that screw design parameters such as thread shape, core diameter, and whether the screw is cannulated or has radial holes	

will significantly affect pull-out strength.[\[6\]](#)[\[7\]](#)

Frequently Asked Questions (FAQs)

Q1: Why is ASTM F1839 polyurethane foam specified for these tests?

A1: ASTM F1839 specifies rigid polyurethane foam as a standard material to provide a consistent and uniform test medium, which helps to reduce the inherent variability found in cadaveric bone.[\[3\]](#)[\[11\]](#) While not intended to perfectly replicate human bone, it offers mechanical properties in the same order of magnitude as human cancellous bone, allowing for more reproducible testing of orthopedic devices.[\[3\]](#)[\[5\]](#)

Q2: What are the most critical factors influencing screw pull-out strength?

A2: The primary factors affecting screw pull-out force are the screw design (thread geometry, diameter), the material properties of the test block (density), and the insertion technique (pilot hole size, insertion torque). Bone density is often the most significant factor in both standard and osteoporotic models.

Q3: How does the pilot hole size affect the pull-out strength?

A3: The pilot hole diameter is inversely related to the pull-out strength. A smaller pilot hole can increase the compressive forces on the surrounding material during screw insertion, leading to a stronger interface and higher pull-out strength.[\[9\]](#) Conversely, a pilot hole that is too large will decrease the contact area for the screw threads, significantly reducing pull-out strength.[\[10\]](#)

Q4: What is the specified pull-out rate in the ASTM standard?

A4: According to ASTM F543, Annex A3, the screw should be pulled out of the test block at a constant rate of 5 mm/min.[\[8\]](#)[\[11\]](#)

Q5: Can I compare the pull-out strength of different screw designs using this method?

A5: Yes, this is a primary application of the **F1839-I** screw pull-out test. By keeping the test block material and experimental parameters constant, the test can effectively isolate the influence of screw design on pull-out performance. However, it is important to note that results

from this standardized test do not directly correlate to clinical performance in human or animal bone but are used for quality control and comparative analysis.[\[12\]](#)[\[13\]](#)

Quantitative Data Summary

The following tables summarize the impact of key variables on screw pull-out strength based on available literature.

Table 1: Effect of Pilot Hole Diameter on Pull-out Strength in Normal Density Bone Models

Pilot Hole Diameter	Change in Pull-out Strength	Reference
Under-drilled (2.0 mm vs. 2.5 mm standard)	+9.4%	[10]
Under-drilled (1.5 mm vs. 2.5 mm standard)	+18.5%	[10]
2.5 mm vs. 3.2 mm	Statistically significant increase with smaller hole	[9]

Table 2: Pull-out Strength in Different Test Mediums (Pedicule Screw Example)

Test Medium	Mean Pull-out Strength (kN)	Standard Deviation (kN)	Reference
Extremely Osteoporotic Cadaver Vertebra	0.18	0.11	[11]
Osteoporotic Cadaver Vertebra	0.37	0.14	[11]
Normal Cadaver Vertebra	0.97	0.4	[11]
Osteoporotic Bilayer Foam Model	0.85	0.08	[11]
Extremely Osteoporotic Bilayer Foam Model	0.94	0.08	[11]
Normal Bilayer Foam Model	1.19	0.05	[11]

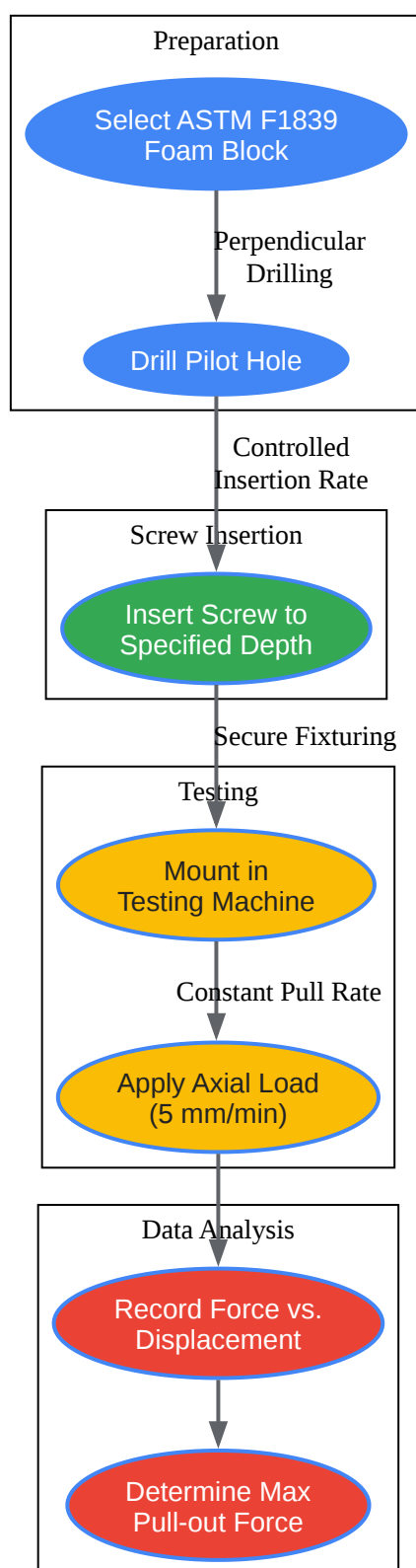
Experimental Protocols

ASTM F543 Annex A3: Test Method for Determining the Axial Pullout Load of Medical Bone Screws

- **Test Block Preparation:** A test block conforming to ASTM F1839 is used. A pilot hole is drilled into the block to the specified depth and diameter for the screw being tested.
- **Screw Insertion:** The bone screw is driven into the pre-drilled pilot hole. The insertion depth is typically 20 mm or 60% of the thread length. The insertion speed is maintained at a constant 3 rpm.[\[8\]](#)
- **Test Setup:** The test block with the inserted screw is securely mounted in a universal testing machine. A fixture is attached to the screw head to apply a tensile load along the long axis of the screw.

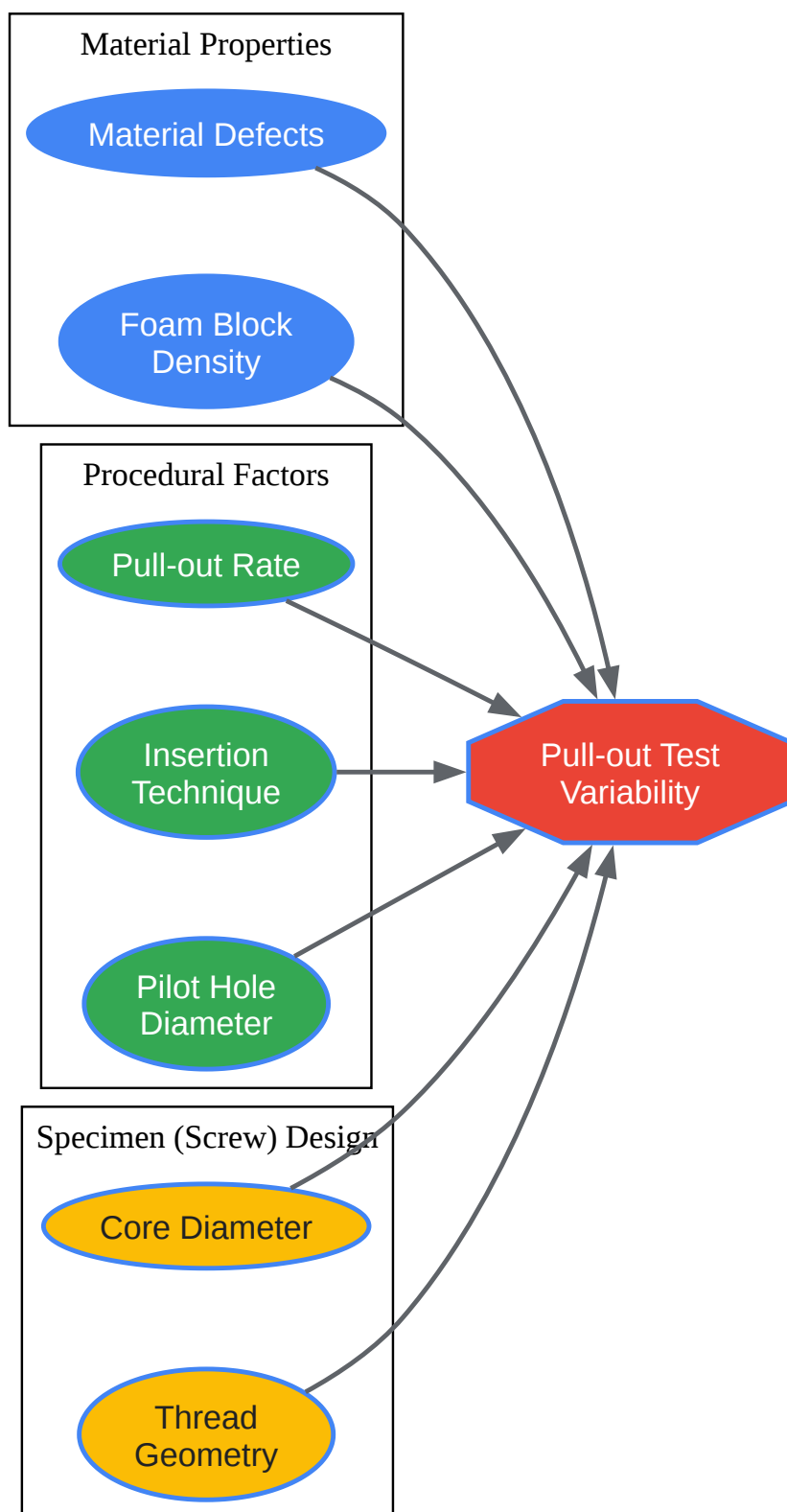
- Pull-out Test: The screw is pulled out of the test block at a constant crosshead speed of 5 mm/min.[8][11]
- Data Acquisition: The axial tensile force and displacement are recorded throughout the test until the screw is completely pulled out. The maximum force recorded is the axial pull-out strength.

Visualizations



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Caption: Experimental workflow for **F1839-I** screw pull-out testing.



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Caption: Key factors contributing to variability in screw pull-out tests.

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